molecular formula C9H11ClO2 B575303 (R)-2-Chloro-1-(4-methoxyphenyl)ethanol CAS No. 186345-05-1

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

Cat. No.: B575303
CAS No.: 186345-05-1
M. Wt: 186.635
InChI Key: IXDKUPFFQWYOHD-VIFPVBQESA-N
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Description

®-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyacetophenone. One common method is the asymmetric reduction using biocatalysts such as whole cells of marine-derived fungi or specific reductases. For instance, the reduction of 4-methoxyacetophenone using sodium borohydride in ethanol can yield the desired product . Another approach involves the use of novel reductases like Lp SDR from Lacisediminihabitans profunda, which has shown high conversion rates and enantiomeric excess .

Industrial Production Methods

Industrial production of ®-2-Chloro-1-(4-methoxyphenyl)ethanol often employs biocatalytic processes due to their efficiency and selectivity. The use of whole cells of recombinant Escherichia coli expressing specific reductases has been optimized to achieve high conversion rates and enantiomeric purity . These methods are preferred over traditional chemical synthesis due to their environmentally friendly nature and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

®-2-Chloro-1-(4-methoxyphenyl)ethanol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethyl alcohol
  • 4-Methoxybenzyl alcohol
  • 4-Methoxyacetophenone
  • 1-(4-Chlorophenyl)ethanol

Uniqueness

®-2-Chloro-1-(4-methoxyphenyl)ethanol is unique due to its specific chiral configuration and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers higher selectivity and efficiency in certain biocatalytic processes .

Properties

IUPAC Name

(1R)-2-chloro-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDKUPFFQWYOHD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659601
Record name (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186345-05-1
Record name (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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